molecular formula C20H15N3S B12481212 1-Naphthalen-1-yl-3-quinolin-6-ylthiourea

1-Naphthalen-1-yl-3-quinolin-6-ylthiourea

Cat. No.: B12481212
M. Wt: 329.4 g/mol
InChI Key: XXIITPKYOIPKDH-UHFFFAOYSA-N
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Description

1-Naphthalen-1-yl-3-quinolin-6-ylthiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound features a naphthalene ring and a quinoline ring connected through a thiourea linkage, making it a unique structure with potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Naphthalen-1-yl-3-quinolin-6-ylthiourea typically involves the reaction of 1-naphthyl isothiocyanate with 6-aminoquinoline. The reaction is carried out in a suitable solvent, such as ethanol or acetonitrile, under reflux conditions. The general reaction scheme is as follows:

1-Naphthyl isothiocyanate+6-AminoquinolineThis compound\text{1-Naphthyl isothiocyanate} + \text{6-Aminoquinoline} \rightarrow \text{this compound} 1-Naphthyl isothiocyanate+6-Aminoquinoline→this compound

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Naphthalen-1-yl-3-quinolin-6-ylthiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.

    Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of 1-Naphthalen-1-yl-3-quinolin-6-ylthiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with enzymes, inhibiting their activity. The naphthalene and quinoline rings can intercalate with DNA, disrupting its function and leading to cell death. The compound’s ability to inhibit enzymes and interact with DNA makes it a potential candidate for anticancer and antimicrobial therapies.

Comparison with Similar Compounds

    1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: A compound with a similar naphthalene ring but different functional groups.

    N-(naphthalen-1-yl)-N-(phenyl(quinolin-3-yl)methyl)amide: A compound with a similar quinoline ring but different linkage.

Uniqueness: 1-Naphthalen-1-yl-3-quinolin-6-ylthiourea is unique due to its specific thiourea linkage, which imparts distinct chemical and biological properties. Its ability to form hydrogen bonds and interact with DNA sets it apart from other similar compounds, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C20H15N3S

Molecular Weight

329.4 g/mol

IUPAC Name

1-naphthalen-1-yl-3-quinolin-6-ylthiourea

InChI

InChI=1S/C20H15N3S/c24-20(22-16-10-11-18-15(13-16)7-4-12-21-18)23-19-9-3-6-14-5-1-2-8-17(14)19/h1-13H,(H2,22,23,24)

InChI Key

XXIITPKYOIPKDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=S)NC3=CC4=C(C=C3)N=CC=C4

Origin of Product

United States

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